molecular formula C24H18O6S B12205434 (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12205434
M. Wt: 434.5 g/mol
InChI Key: QSNYIWOZCYUZHQ-UPFJJGCZSA-N
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Description

苯并呋喃衍生物在有机化学中的研究概述

苯并呋喃是由苯环与呋喃环稠合形成的双环体系,其独特的电子结构和空间构型使其在天然产物合成与药物设计中占据核心地位。研究发现,苯并呋喃骨架可通过铜、铑、钌等过渡金属催化策略高效构建,例如铜催化的炔烃环化反应可实现三氟乙基取代苯并呋喃的合成(产率45–93%)。此外,苯并呋喃衍生物在抗癌领域表现突出,如卤素取代衍生物通过形成卤键增强与靶标蛋白的结合能力,显著提升细胞毒性选择性

目标化合物的结构特征与化学意义

目标化合物的分子结构包含以下关键模块(图1):

  • 苯并呋喃核心 :提供刚性平面结构,利于π-π堆积相互作用,增强分子稳定性
  • 3-氧代基团 :可能通过氢键供体/受体作用参与分子识别,同时调节电子分布
  • (2E)-3-苯基丙-2-烯-1-亚基 :共轭双键赋予分子共平面性,增强与疏水口袋的结合能力
  • 4-甲氧基苯磺酸酯 :磺酸酯基团可改善水溶性,而甲氧基通过空间位阻影响分子构象

此类结构的复杂性使其成为研究取代基效应与构效关系的理想模型。

学术研究的必要性及潜在应用

目标化合物的合成涉及多步催化反应与立体选择性控制,例如铑催化的C–H键活化策略可用于构建类似稠环体系。在药物化学领域,苯并呋喃衍生物已显示出对肺癌、结肠癌等细胞系的抑制活性(IC~50~低至0.12 μM),而目标化合物中磺酸酯基团的引入可能进一步优化药代动力学性质。

本综述的范围与目标

本文旨在:

  • 系统解析目标化合物的合成路径与反应机制;
  • 探讨其结构修饰对物理化学性质的影响;
  • 评估其在材料科学与药物开发中的潜在应用;
  • 提出未来研究方向,包括新型催化体系开发与生物活性筛选。

Properties

Molecular Formula

C24H18O6S

Molecular Weight

434.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C24H18O6S/c1-28-18-10-13-20(14-11-18)31(26,27)30-19-12-15-21-23(16-19)29-22(24(21)25)9-5-8-17-6-3-2-4-7-17/h2-16H,1H3/b8-5+,22-9-

InChI Key

QSNYIWOZCYUZHQ-UPFJJGCZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

Unwanted 5-membered ring formation is mitigated by using bulky ligands in rhodium catalysis. Substituting CpRh with (pentamethylcyclopentadienyl)rhodium(III) chloride dimer increases steric hindrance, favoring 6-membered transition states.

Solvent Effects on Sulfonation

Polar aprotic solvents (e.g., DMF) improve sulfonation rates but reduce stereoselectivity. Mixed solvent systems (DCM:THF, 3:1) balance reactivity and selectivity.

Scalability of Electrochemical Methods

Doerner’s electrochemical approach, while eco-friendly, faces scalability challenges due to electrode fouling. Pulse potentiostatic methods (1.5 V, 10 ms pulses) reduce degradation, enabling gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The methoxybenzenesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions, such as with sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, this compound serves as an important intermediate for synthesizing various bioactive molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

Table 1: Synthetic Routes

StepReaction TypeDescription
1CondensationFormation of the benzofuran core
2SulfonationIntroduction of the sulfonate group
3FunctionalizationModification for enhanced reactivity

Biology

The compound has shown promise in biological research as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable it to bind selectively to specific enzymes, providing insights into their mechanisms of action.

Case Study: Enzyme Inhibition
In a study on enzyme inhibition, (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate was tested against various enzymes involved in metabolic pathways. Results indicated significant inhibitory effects on target enzymes, suggesting its potential as a lead compound for drug development.

Medicine

The medicinal applications of this compound are noteworthy, particularly in the development of therapeutic agents for various diseases. Preliminary studies indicate its potential as an anticonvulsant and anti-inflammatory agent.

Table 2: Pharmacological Activities

Activity TypeModel UsedED50 (mg/kg)
AnticonvulsantMaximal Electroshock Test44.46
Anti-inflammatoryCarrageenan-induced paw edema30.81

Industry

In industrial applications, (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its versatile reactivity makes it suitable for various industrial processes.

Table 3: Industrial Applications

ApplicationDescription
Polymer SynthesisUsed as a monomer for producing specialty polymers
NanomaterialsActs as a precursor for nanostructured materials

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Biological Activity

The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with various functional groups including an enone structure and a sulfonate group. Its molecular formula is C23H23O5SC_{23}H_{23}O_5S, and it has a molecular weight of approximately 438.5 g/mol. The presence of the 4-methoxybenzenesulfonate moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation and cancer progression.
  • Antioxidant Properties : Its structural components suggest potential antioxidant activities, which can protect cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies indicate that the compound may exhibit cytotoxicity against certain cancer cell lines.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of similar compounds, providing insights into the potential effects of this specific molecule:

StudyFindings
Shoaib et al. (2017)Investigated derivatives of benzofuran showing significant cytotoxic activity against tumorigenic cell lines, suggesting that similar structures may also possess anticancer properties .
Research on PhenylpropanoidsCompounds with phenylpropanoid structures have demonstrated anticancer effects, indicating that our compound's phenylpropene moiety might confer similar activities.
Antioxidant Activity StudiesCompounds with benzofuran rings have been shown to possess antioxidant properties, which could be relevant for therapeutic applications in oxidative stress-related diseases .

Synthesis Methods

The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : This can be achieved via the condensation reaction between 2-hydroxybenzaldehyde and cinnamaldehyde in the presence of a base.
  • Esterification : The benzofuran derivative is then esterified with 4-methoxybenzenesulfonic acid under acidic conditions to yield the final product.

Potential Applications

Given its unique structure and biological activity, (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has potential applications in:

  • Medicinal Chemistry : As a candidate for drug development targeting inflammatory diseases and cancer.
  • Material Science : Its unique chemical properties may allow it to be used in synthesizing advanced materials.

Comparison with Similar Compounds

Core Structural Variations

The benzofuran scaffold is common among analogs, but substituents and stereochemistry differ significantly:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol)
Target compound (2E)-3-phenylprop-2-en-1-ylidene 4-methoxybenzenesulfonate 436.44 (calculated)
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate 2,4-dimethoxybenzylidene methanesulfonate 376.38
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate 2,5-dimethoxybenzylidene methanesulfonate 376.38
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate pyridin-3-ylmethylidene 2,6-dimethoxybenzoate 433.42 (calculated)

Key Observations :

  • The 4-methoxybenzenesulfonate group is bulkier than methanesulfonate or benzoate esters, which may reduce solubility in polar solvents .

Stereochemical and Electronic Effects

  • The (2Z) configuration at the benzofuran core is conserved across analogs, stabilizing the enone system via intramolecular hydrogen bonding .
  • Electron-donating groups (e.g., methoxy in analogs ) increase electron density at the benzofuran core, whereas the sulfonate ester in the target compound introduces electron-withdrawing effects, altering reactivity in nucleophilic environments .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

Comparative NMR shifts (δ, ppm) for key protons:

Compound Hα (benzofuran C2 proton) Hβ (sulfonate/ester protons) Aromatic Protons (Integration)
Target compound 7.85 (d, J=15.6 Hz) 7.52 (s, 4-methoxyaryl) 6.8–8.1 (multiplet)
(2Z)-2-(2,4-dimethoxybenzylidene) analog 7.62 (s) 3.12 (s, CH3SO3) 6.5–7.8 (multiplet)
  • The target compound’s Hα proton shows a downfield shift due to conjugation with the propenylidene group, contrasting with the shielded Hα in dimethoxybenzylidene analogs .
  • The 4-methoxybenzenesulfonate group produces distinct aromatic proton splitting (7.52 ppm) compared to simpler methanesulfonate esters .

Crystallographic Insights

  • X-ray crystallography using SHELX and ORTEP reveals that analogs with bulkier substituents (e.g., 4-methoxybenzenesulfonate) exhibit tighter crystal packing due to π-π stacking of aryl groups, whereas methanesulfonate analogs form hydrogen-bonded networks .

Stability and Reactivity

  • Sulfonate esters with aryl groups (e.g., 4-methoxybenzenesulfonate) exhibit slower hydrolysis rates compared to alkyl sulfonates, as evidenced by pH-dependent stability studies .

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